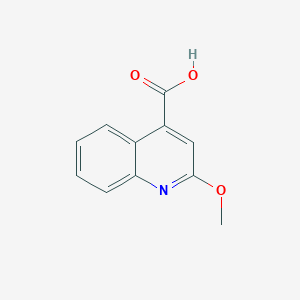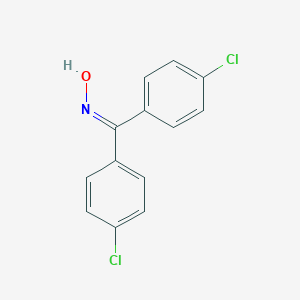
4,4'-Dichlorobenzophenone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dichlorobenzophenone oxime (DCPO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties, which make it useful for a variety of applications in the laboratory. In
Aplicaciones Científicas De Investigación
4,4'-Dichlorobenzophenone oxime has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most promising applications of this compound is as a reagent for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and nickel, which makes it useful for the detection and quantification of these ions in biological samples.
Mecanismo De Acción
The mechanism of action of 4,4'-Dichlorobenzophenone oxime is not fully understood, but it is believed to involve the formation of a complex between this compound and metal ions. This complex may then interact with other molecules in the biological system, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to induce oxidative stress in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4'-Dichlorobenzophenone oxime in lab experiments is its selectivity for certain metal ions. This makes it useful for the detection and quantification of these ions in biological samples. However, this compound also has some limitations. For example, it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4,4'-Dichlorobenzophenone oxime. One area of interest is the development of new methods for the detection and quantification of metal ions using this compound. Another area of interest is the study of the biochemical and physiological effects of this compound in vivo, which may provide insight into its potential use as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other molecules in the biological system.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of this compound is relatively simple, and the compound can be produced in large quantities with high purity. This compound has been shown to have a variety of applications in the laboratory, including as a reagent for the detection of metal ions. While there are some limitations to the use of this compound in lab experiments, there are also many potential future directions for research on this compound.
Métodos De Síntesis
4,4'-Dichlorobenzophenone oxime can be synthesized through a reaction between 4,4’-dichlorobenzophenone and hydroxylamine hydrochloride. This reaction produces this compound as a white crystalline solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple, and the compound can be produced in large quantities with high purity.
Propiedades
Número CAS |
1714-50-7 |
|---|---|
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
N-[bis(4-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
Clave InChI |
NAXFZIAEWOZCSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
1714-50-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



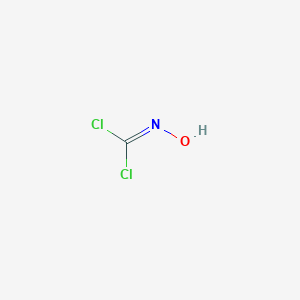

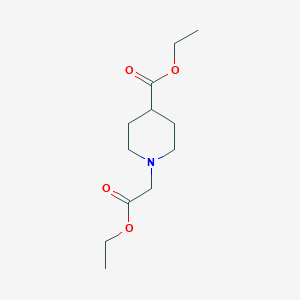
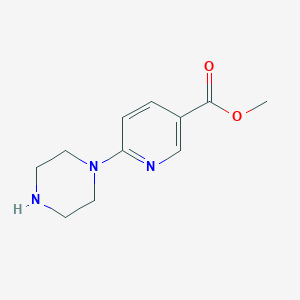


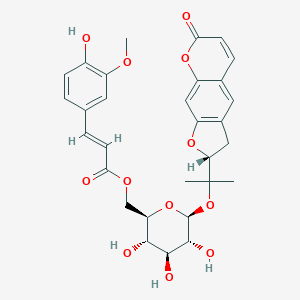
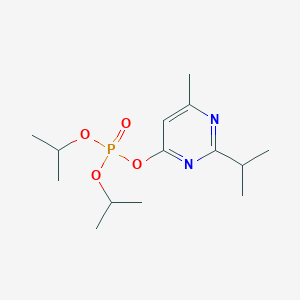
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)




